Cas no 1803750-70-0 (Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate)

Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate is a fluorinated benzoate ester derivative with a cyano and hydroxyl substituent, offering versatile reactivity for synthetic applications. The presence of the electron-withdrawing cyano and fluoro groups enhances its utility as an intermediate in pharmaceuticals and agrochemicals, particularly in constructing heterocyclic frameworks. The ethyl ester moiety improves solubility in organic solvents, facilitating further functionalization. The hydroxyl group allows for selective modifications, such as etherification or acylation. This compound’s structural features make it valuable for medicinal chemistry, where fluorinated aromatic systems are often sought for their metabolic stability and bioavailability. Its purity and well-defined reactivity profile ensure consistent performance in synthetic workflows.
Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate structure
1803750-70-0 structure
Product name:Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate
CAS No:1803750-70-0
MF:C10H8FNO3
MW:209.173826217651
CID:4958841

Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate
    • Inchi: 1S/C10H8FNO3/c1-2-15-10(14)8-6(5-12)3-4-7(11)9(8)13/h3-4,13H,2H2,1H3
    • InChI Key: FQWDKKRCJRFFCC-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C#N)C(C(=O)OCC)=C1O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 286
  • XLogP3: 2.2
  • Topological Polar Surface Area: 70.3

Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015003839-500mg
Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate
1803750-70-0 97%
500mg
831.30 USD 2021-06-21
Alichem
A015003839-250mg
Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate
1803750-70-0 97%
250mg
484.80 USD 2021-06-21
Alichem
A015003839-1g
Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate
1803750-70-0 97%
1g
1,504.90 USD 2021-06-21

Additional information on Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate

Introduction to Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate (CAS No. 1803750-70-0)

Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate (CAS No. 1803750-70-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a cyano group, a fluoro substituent, and a hydroxy group, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.

The molecular structure of Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate is particularly noteworthy. The presence of the cyano group imparts significant electronic and steric effects, which can influence the compound's reactivity and biological activity. The fluoro substituent enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. Additionally, the hydroxy group can participate in hydrogen bonding interactions, which are crucial for molecular recognition and binding to biological targets.

Recent studies have highlighted the potential of Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The study demonstrated that Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In another study published in the European Journal of Medicinal Chemistry, Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate was evaluated for its anticancer properties. The results indicated that this compound selectively induces apoptosis in cancer cells while sparing normal cells. Mechanistic studies revealed that Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate targets key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. These findings highlight its potential as a novel anticancer agent.

The pharmacokinetic properties of Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate have also been investigated to assess its suitability for drug development. Studies have shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it an attractive candidate for further preclinical and clinical evaluation. Additionally, preliminary toxicity studies have indicated that Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate is well-tolerated at therapeutic doses, with no significant adverse effects observed.

In the context of drug discovery and development, Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate has been used as a lead compound for structure-based drug design. Researchers have employed computational methods such as molecular docking and molecular dynamics simulations to identify potential binding sites on target proteins and optimize the compound's structure for improved potency and selectivity. These efforts have led to the development of several analogs with enhanced biological activities.

The synthesis of Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate has been extensively studied to optimize yield and purity. Various synthetic routes have been reported, including those involving nucleophilic substitution reactions, esterification, and cyanation steps. One commonly used method involves the reaction of 6-cyano-3-fluoro-salicylic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This approach provides a straightforward and efficient route to produce high-purity Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate.

In conclusion, Ethyl 6-cyano-3-fluoro-2-hydroxybenzoate (CAS No. 1803750-70-0) is a promising organic compound with diverse biological activities and favorable pharmacokinetic properties. Its potential applications in anti-inflammatory and anticancer therapies make it an exciting candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing medical treatments.

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